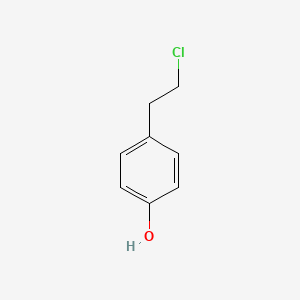
4-(2-Chloroethyl)phenol
Übersicht
Beschreibung
4-(2-Chloroethyl)phenol is a chemical compound with the molecular formula C8H9ClO . It is also known by other names, including 4-(2-Chlorethyl)phenol in German and 4-(2-Chloroéthyl)phénol in French. The compound’s chemical structure consists of a phenolic ring substituted with a chloroethyl group at the para position. The average mass of this compound is approximately 156.609 Da .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
4-(2-Chloroethyl)phenol has been utilized in catalytic processes. For instance, phenols, including 4-(2-Chloroethyl)phenol, can be ethynylated at the ortho position with silylated chloroethyne, catalyzed by GaCl3 and lithium phenoxide. This reaction can be applied to various substituted phenols, yielding ortho-ethynylated products in high yields (Kobayashi, Arisawa, & Yamaguchi, 2002).
Environmental Monitoring
The compound has been studied in the context of environmental monitoring. For instance, methods have been developed to determine phenolic compounds, including 4-(2-Chloroethyl)phenol, in water and industrial effluents using liquid-solid extraction followed by liquid chromatography (Castillo, Puig, & Barceló, 1997).
Adsorption Studies
Activated carbon fibers (ACFs) have been used for the adsorption of various phenols from aqueous solutions, including 4-(2-Chloroethyl)phenol. The adsorption capacities and kinetics have been extensively studied, providing insights into the effectiveness of ACFs in removing these compounds from solutions (Liu et al., 2010).
Biodegradation Kinetics
The biodegradation kinetics of substituted phenolics, including 4-(2-Chloroethyl)phenol, have been evaluated using electrolytic respirometers. This research helps in understanding the environmental fate of these compounds and their biodegradability (Brown, Grady, & Tabak, 1990).
Analytical Chemistry Applications
In analytical chemistry, 4-(2-Chloroethyl)phenol has been studied for its role in improving the Berthelot Reaction, which is used for determining ammonium in soil extracts and water (Rhine, Mulvaney, Pratt, & Sims, 1998).
Pharmacological Research
Although not directly involving 4-(2-Chloroethyl)phenol, related research has focused on the pharmacological effects of similar phenolic compounds. For example, Chlorogenic acid, a phenolic compound, has been reviewed for its various biological and pharmacological effects, indicating the potential medicinal relevance of phenolic compounds in general (Naveed et al., 2018).
Synthesis and Cytotoxicity Studies
Synthetic methods involving 4-(2-Chloroethyl)phenol have been explored, such as the synthesis of pentacyclic triterpene–phenol nitrogen mustard conjugates. These studies also include evaluating the cytotoxicity of these conjugates, indicating potential applications in medical research (Huang et al., 2018).
Eigenschaften
IUPAC Name |
4-(2-chloroethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJKJPRTYNBOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311731 | |
| Record name | 4-(2-chloroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)phenol | |
CAS RN |
28145-35-9 | |
| Record name | 4-(2-Chloroethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28145-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028145359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245075 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-chloroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

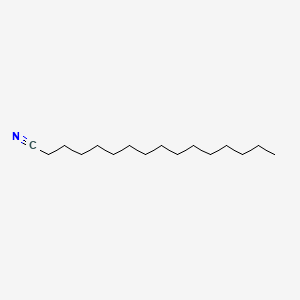



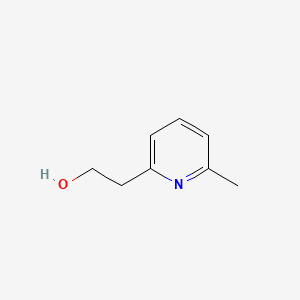



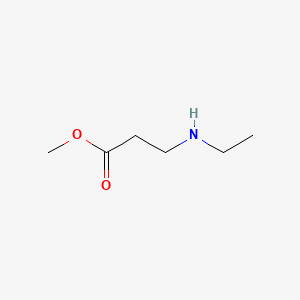
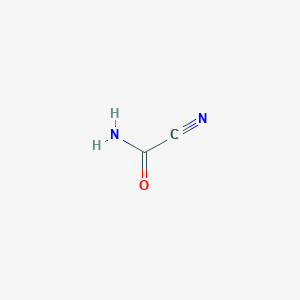
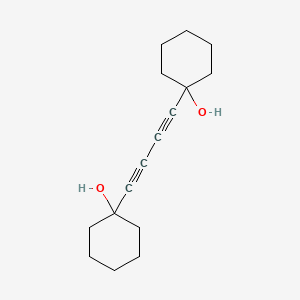

![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)
